

What is the function of UNC 669 in chromatin biology

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Compound of Interest

Compound Name: UNC 669

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Core Concepts: G9a and GLP in Chromatin Regulation

In the intricate landscape of chromatin biology, post-translational modifications of histones play a pivotal role in regulating gene expression. Among the enzymes responsible for these modifications are the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D). G9a and GLP are highly homologous enzymes that primarily exist and function as a heterodimeric complex.^{[1][2]} This complex is the major driver of mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatic regions of the genome.^{[1][2]} These methylation marks are canonical features of transcriptionally repressed chromatin.

The G9a/GLP complex is recruited to specific genomic loci where it deposits H3K9me2 marks. This modification creates a binding site for heterochromatin protein 1 (HP1), which in turn recruits other repressive factors, leading to chromatin compaction and gene silencing.^[1] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.^{[3][4]}

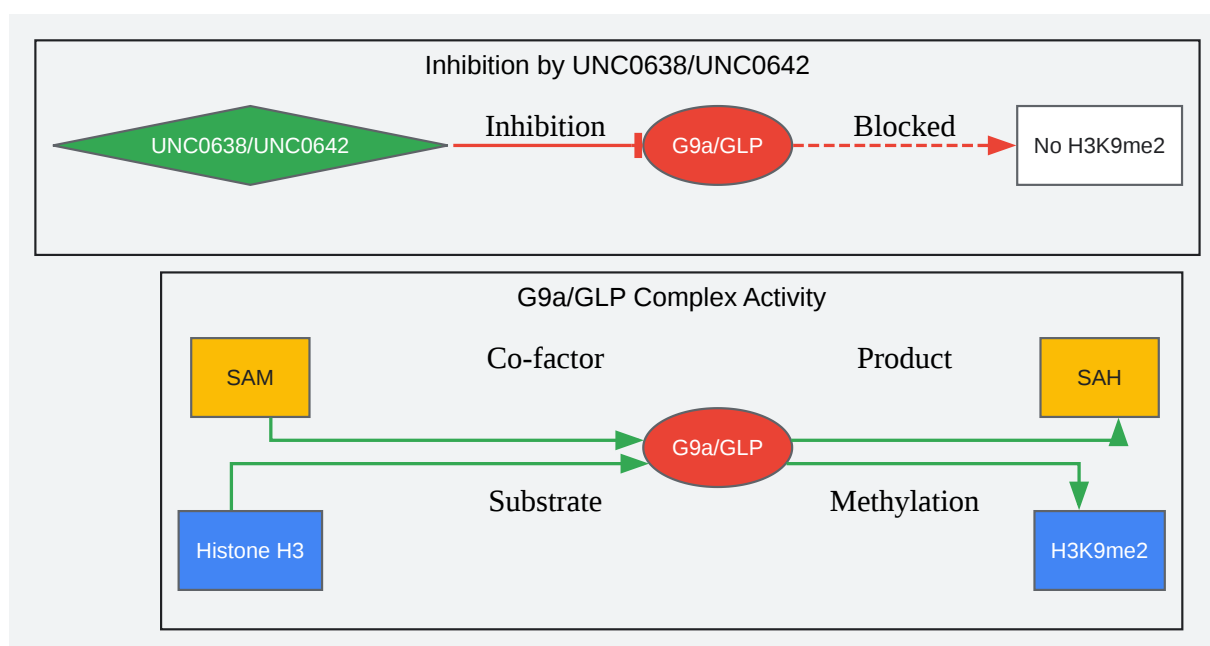
UNC0638 and UNC0642: Potent and Selective Probes of G9a/GLP Function

UNC0638 and its analog UNC0642 are potent, selective, and cell-permeable small molecule inhibitors of G9a and GLP.^{[5][6]} They act as substrate-competitive inhibitors, effectively

blocking the catalytic activity of the G9a/GLP complex.[7] UNC0642 was developed as a close analog of UNC0638 with improved pharmacokinetic properties, making it suitable for in vivo studies.[4][6] These chemical probes have become invaluable tools for dissecting the biological roles of G9a and GLP in health and disease.

Mechanism of Action

UNC0638 and UNC0642 directly inhibit the histone methyltransferase activity of the G9a/GLP complex. By competing with the histone substrate, these inhibitors prevent the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. This leads to a global reduction in H3K9me2 levels, thereby preventing the recruitment of repressive machinery and leading to the reactivation of G9a/GLP target genes.



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Mechanism of G9a/GLP inhibition by UNC0638/UNC0642.

Quantitative Data

The potency and selectivity of UNC0638 and UNC0642 have been extensively characterized through various biochemical and cellular assays.

Biochemical Potency and Selectivity of UNC0638

Target	IC50 (nM)	Notes
G9a	<15	SAHH-coupled assay[5][7]
GLP	19 ± 1	SAHH-coupled assay[5][7]
SUV39H1, SUV39H2	>100,000	Inactive[5]
EZH2	>100,000	Inactive[5]
SETD7, MLL, SMYD3	>100,000	Inactive[5]
DOT1L, SETD8	>100,000	Inactive[5]
PRMT1, PRMT3	>100,000	Inactive[5]
DNMT1	>100,000	Inactive[5]

Cellular Potency of UNC0638 and UNC0642

Compound	Cell Line	Assay	Cellular IC50 (nM)
UNC0638	MDA-MB-231	In-Cell Western (H3K9me2 reduction)	81
UNC0638	22Rv1	In-Cell Western (H3K9me2 reduction)	48
UNC0638	PC3	In-Cell Western (H3K9me2 reduction)	59
UNC0638	MCF7	In-Cell Western (H3K9me2 reduction)	70
UNC0642	T24 (Bladder)	Cell Viability	9,850 ± 410
UNC0642	J82 (Bladder)	Cell Viability	13,150 ± 1,720
UNC0642	5637 (Bladder)	Cell Viability	9,570 ± 370
UNC0638	MNA NB Lines	MTT Assay (Cell Viability)	8,300
UNC0642	MNA NB Lines	MTT Assay (Cell Viability)	15,000

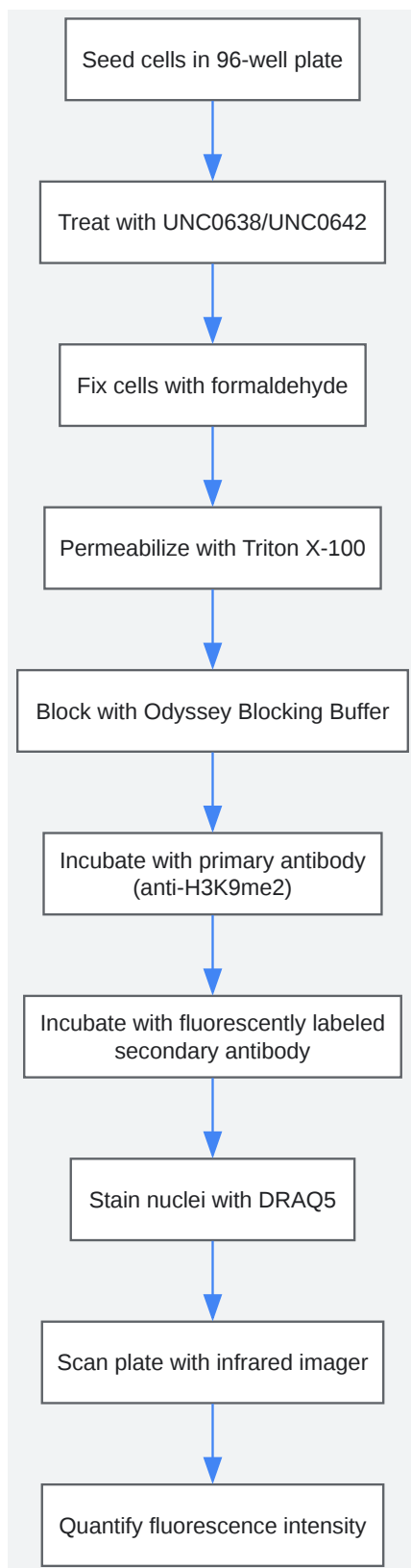
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of UNC0638 and UNC0642.

In-Cell Western Assay for H3K9me2 Quantification

This assay provides a quantitative measure of the levels of a specific protein or post-translational modification within cells grown in a microplate format.

Workflow:



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In-Cell Western experimental workflow.

Detailed Protocol:

- **Cell Seeding:** Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with a serial dilution of UNC0638 or UNC0642 for the desired time (e.g., 48 hours). Include a vehicle control (DMSO).
- **Fixation:** Remove the media and fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.
- **Permeabilization:** Wash the cells five times with 0.1% Triton X-100 in PBS to permeabilize the cell membranes.
- **Blocking:** Block non-specific antibody binding by incubating with Odyssey Blocking Buffer for 1.5 hours at room temperature.
- **Primary Antibody Incubation:** Incubate the cells with a primary antibody against H3K9me2 diluted in Odyssey Blocking Buffer overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the cells three times with PBS containing 0.1% Tween 20. Incubate with an infrared dye-conjugated secondary antibody and a nuclear stain (e.g., DRAQ5) for 1 hour at room temperature in the dark.
- **Imaging and Quantification:** Wash the cells three times with PBS containing 0.1% Tween 20. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The H3K9me2 signal is normalized to the nuclear stain signal to account for cell number.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to confirm the reduction of H3K9me2 levels.

Detailed Protocol:

- **Cell Lysis:** Treat cells with UNC0638 or UNC0642. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against H3K9me2 and a loading control (e.g., anti-Histone H3 or anti-Actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Clonogenicity Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell proliferation and survival.

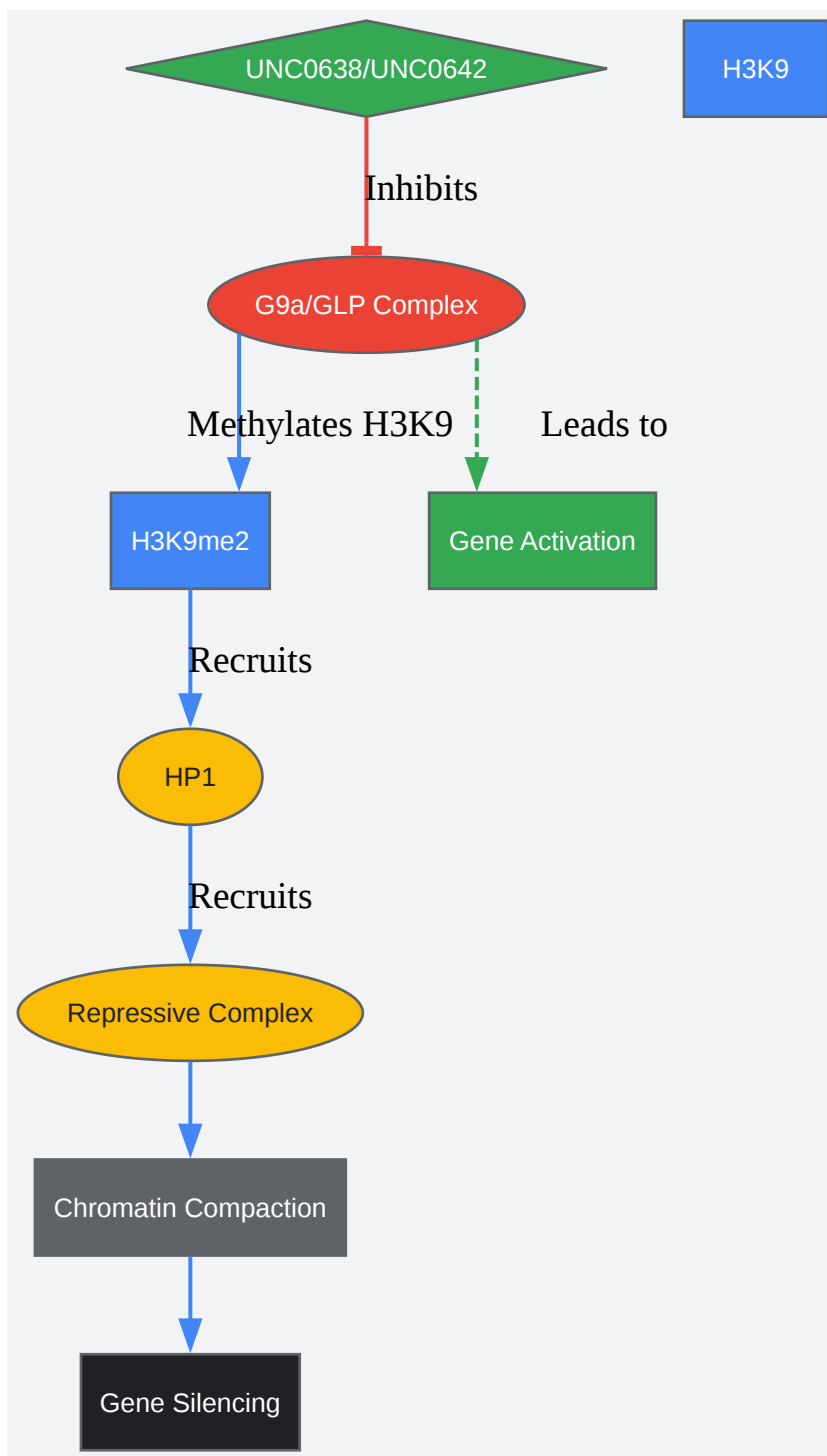
Detailed Protocol:

- **Cell Seeding:** Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
- **Compound Treatment:** Treat the cells with UNC0638 or UNC0642 at various concentrations.
- **Colony Formation:** Allow the cells to grow for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.
- **Staining:** After colonies have formed, wash the cells with PBS, fix with methanol, and stain with crystal violet solution.

- Quantification: Wash away the excess stain, allow the plates to dry, and count the number of colonies (typically defined as containing >50 cells).

G9a/GLP Signaling Pathway and its Inhibition

The G9a/GLP complex plays a central role in a signaling pathway that leads to transcriptional repression. Inhibition of this pathway by UNC0638 or UNC0642 can reactivate the expression of silenced genes.



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